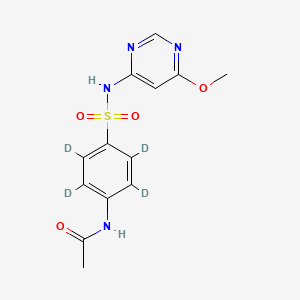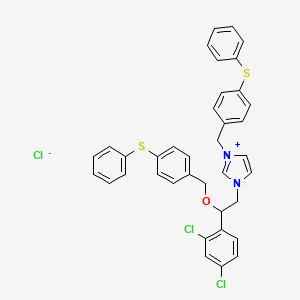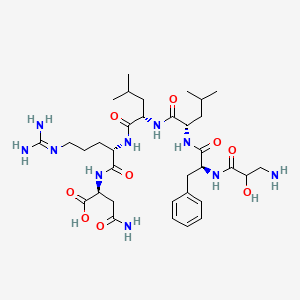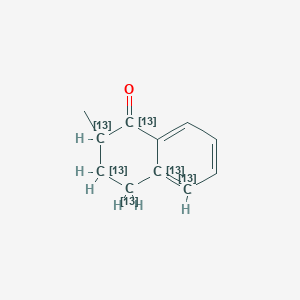![molecular formula C4H8O4 B584009 D-[2-<sup>13</sup>C]トレオース CAS No. 478506-49-9](/img/structure/B584009.png)
D-[2-13C]トレオース
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-[2-13C]Threose: is a four-carbon monosaccharide that contains a carbon-13 isotope at the second carbon position. This compound is a labeled carbohydrate, which makes it particularly useful in various scientific fields, including nuclear magnetic resonance (NMR) studies, metabolic pathway analysis, and enzyme reaction mechanisms .
科学的研究の応用
D-[2-13C]Threose has numerous applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and reaction mechanisms.
Biology: Helps in tracing metabolic pathways and understanding enzyme-catalyzed reactions.
Medicine: Utilized in metabolic studies to investigate disease mechanisms and potential therapeutic targets.
Industry: Employed in the synthesis of complex molecules and as a standard in analytical chemistry.
作用機序
Target of Action
D-[2-13C]Threose is primarily used as a labeling reagent in nuclear magnetic resonance (NMR) studies . It is used to investigate the mechanisms of metabolic pathways and enzymatic reactions .
Mode of Action
The mode of action of D-[2-13C]Threose involves its interaction with its targets in the context of NMR studies. The carbon-13 isotope (^13C) in D-[2-13C]Threose serves as a marker, allowing researchers to track the compound’s movement and interactions within biochemical systems .
Biochemical Pathways
D-[2-13C]Threose is involved in various biochemical pathways. One such pathway is the carbonyl migration-epimerization process occurring down the entire carbon chain of chirally pure D-tetroses sugars under mild conditions . This process is important for understanding the effect of carbonyl migrations on the product distribution in plausible prebiotic scenarios .
Pharmacokinetics
It is known that d-[2-13c]threose is a stable compound . Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be crucial
準備方法
Synthetic Routes and Reaction Conditions
D-[2-13C]Threose can be synthesized through several methods. One common approach involves the selective degradation of D-glucose using lead tetraacetate, which results in the formation of di-O-formyl-D-erythrose. The ester groups are then hydrolyzed to yield D-erythrose, which can be further converted to D-threose . Another method involves the stereoselective synthesis from D-glyceraldehyde acetonide, followed by reactions with specific reagents to obtain the desired labeled compound .
Industrial Production Methods
Industrial production of D-[2-13C]Threose typically involves large-scale chemical synthesis using isotope-labeled precursors. The process requires precise control of reaction conditions to ensure the incorporation of the carbon-13 isotope at the correct position. The final product is purified using techniques such as chromatography to achieve high purity and isotopic enrichment .
化学反応の分析
Types of Reactions
D-[2-13C]Threose undergoes various chemical reactions, including:
Oxidation: This reaction can convert D-threose into threonic acid.
Reduction: Reduction reactions can yield threitol.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used under controlled conditions to achieve specific substitutions.
Major Products
Oxidation: Threonic acid.
Reduction: Threitol.
Substitution: Various substituted threose derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
D-Threose: The non-labeled version of D-[2-13C]Threose.
L-Threose: The enantiomer of D-Threose.
Threitol: The reduced form of threose.
Threonic Acid: The oxidized form of threose
Uniqueness
D-[2-13C]Threose is unique due to the presence of the carbon-13 isotope, which makes it invaluable for isotopic labeling studies. This feature distinguishes it from its non-labeled counterparts and other similar compounds, providing enhanced capabilities for detailed molecular analysis .
特性
IUPAC Name |
(3S,4R)-(313C)oxolane-2,3,4-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4?/m1/s1/i3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAORJIQYMIRHF-QLUVSIKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([13C@@H](C(O1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butanethioic-2,3-13C2 acid, S-[2-(acetylamino)ethyl] ester (9CI)](/img/no-structure.png)




![D-[1,3-13C2]Ribose](/img/structure/B583941.png)




